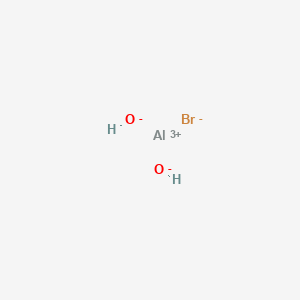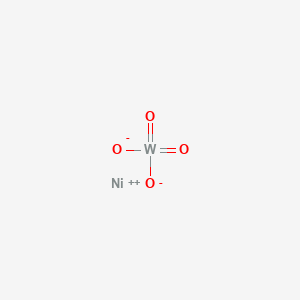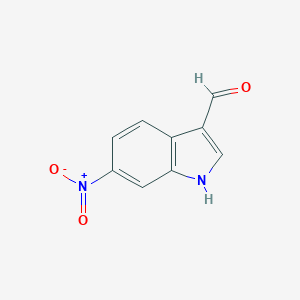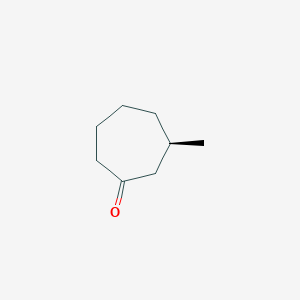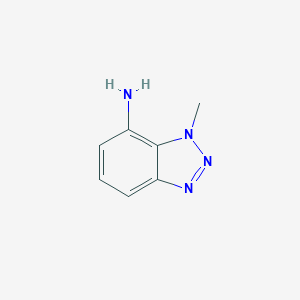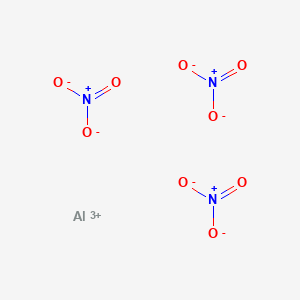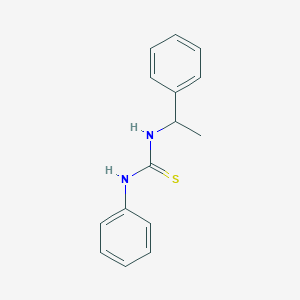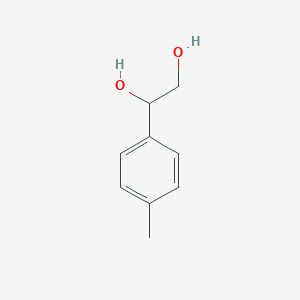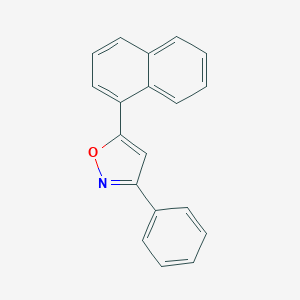
5-(1-Naphthyl)-3-phenylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Naphthyl)-3-phenylisoxazole, also known as NI-43, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. NI-43 is a member of the isoxazole family of compounds, which are known for their diverse biological activities. In recent years, NI-43 has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.
Wirkmechanismus
5-(1-Naphthyl)-3-phenylisoxazole is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Additionally, 5-(1-Naphthyl)-3-phenylisoxazole has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation.
Biochemische Und Physiologische Effekte
5-(1-Naphthyl)-3-phenylisoxazole has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory molecules, such as prostaglandins and cytokines. Additionally, 5-(1-Naphthyl)-3-phenylisoxazole has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 5-(1-Naphthyl)-3-phenylisoxazole has been shown to inhibit the aggregation of beta-amyloid, which is believed to contribute to the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-(1-Naphthyl)-3-phenylisoxazole has several advantages for use in lab experiments. For example, it is relatively easy to synthesize and purify, making it readily available for use in experiments. Additionally, 5-(1-Naphthyl)-3-phenylisoxazole has been shown to have a relatively low toxicity profile, making it a safer alternative to other compounds. However, one limitation of 5-(1-Naphthyl)-3-phenylisoxazole is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 5-(1-Naphthyl)-3-phenylisoxazole. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of 5-(1-Naphthyl)-3-phenylisoxazole for the treatment of various types of cancer. Additionally, more research is needed to fully understand the mechanism of action of 5-(1-Naphthyl)-3-phenylisoxazole, which could lead to the development of more effective treatments for cancer and other diseases. Finally, 5-(1-Naphthyl)-3-phenylisoxazole could be studied for its potential use in combination with other compounds, which could enhance its therapeutic effects.
Synthesemethoden
5-(1-Naphthyl)-3-phenylisoxazole can be synthesized using a variety of methods, including the reaction of 1-naphthylamine and benzaldehyde in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 1-naphthylamine and phenylacetylene in the presence of a palladium catalyst. Both methods result in the formation of 5-(1-Naphthyl)-3-phenylisoxazole as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
5-(1-Naphthyl)-3-phenylisoxazole has been studied extensively for its potential use in scientific research. One area of interest is its potential as a cancer treatment. Studies have shown that 5-(1-Naphthyl)-3-phenylisoxazole can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation. Additionally, 5-(1-Naphthyl)-3-phenylisoxazole has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid, a key factor in the development of the disease.
Eigenschaften
CAS-Nummer |
1035-93-4 |
|---|---|
Produktname |
5-(1-Naphthyl)-3-phenylisoxazole |
Molekularformel |
C19H13NO |
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
5-naphthalen-1-yl-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C19H13NO/c1-2-8-15(9-3-1)18-13-19(21-20-18)17-12-6-10-14-7-4-5-11-16(14)17/h1-13H |
InChI-Schlüssel |
HQMMIXOFZBIVFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC4=CC=CC=C43 |
Synonyme |
5-(1-Naphtyl)-3-phenylisoxazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



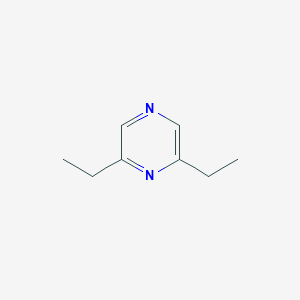
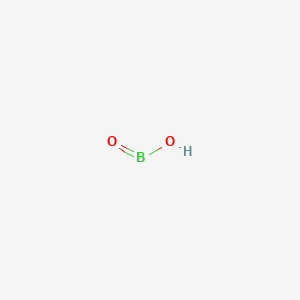
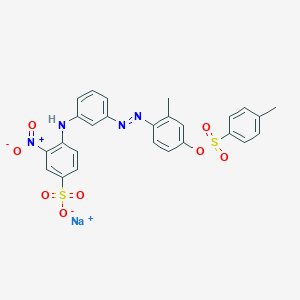
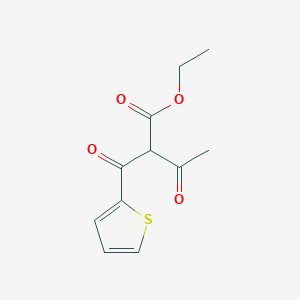
![6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B85421.png)
